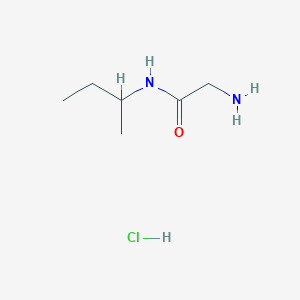
3-Piperidinylmethyl 2-phenylacetate hydrochloride
Vue d'ensemble
Description
3-Piperidinylmethyl 2-phenylacetate hydrochloride, also known as 3-PMA, is a synthetic compound used in laboratory experiments and research. It is an analog of the neurotransmitter dopamine and has been studied for its potential pharmacological effects. 3-PMA is a chiral compound and has a molecular weight of 315.84 g/mol. It has a melting point of 166-167 °C and is soluble in dimethylformamide, dimethyl sulfoxide, and methanol. 3-PMA is a white crystalline powder and is commercially available in the form of its hydrochloride salt.
Mécanisme D'action
The mechanism of action of 3-Piperidinylmethyl 2-phenylacetate hydrochloride is not completely understood. It is thought to act as an agonist of the dopamine receptors, which are located in the brain. It is thought to bind to the dopamine receptors and activate them, resulting in the release of dopamine. This can lead to increased levels of dopamine in the brain, which can affect behavior, learning, and memory.
Biochemical and Physiological Effects
3-Piperidinylmethyl 2-phenylacetate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine from the brain, which can affect behavior, learning, and memory. It has also been shown to increase the expression of the dopamine transporter protein, which is responsible for transporting dopamine from the brain to other areas of the body. It has also been shown to increase the expression of the dopamine receptor proteins, which are responsible for receiving signals from dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Piperidinylmethyl 2-phenylacetate hydrochloride in laboratory experiments include its ability to mimic the effects of dopamine in the brain, its availability in a crystalline form, and its relatively low cost. The limitations of using 3-Piperidinylmethyl 2-phenylacetate hydrochloride in laboratory experiments include its potential to cause side effects, its instability in solution, and its potential toxicity.
Orientations Futures
For research with 3-Piperidinylmethyl 2-phenylacetate hydrochloride include further investigations into its potential pharmacological effects, its effects on addiction and reward pathways, and its role in the development of Parkinson's disease. Additionally, further research could be conducted into the mechanism of action of 3-Piperidinylmethyl 2-phenylacetate hydrochloride and its biochemical and physiological effects. Finally, further studies could be conducted to investigate the potential therapeutic applications of 3-Piperidinylmethyl 2-phenylacetate hydrochloride.
Applications De Recherche Scientifique
3-Piperidinylmethyl 2-phenylacetate hydrochloride has been used in numerous scientific studies and experiments. It has been used to study the effects of dopamine on the brain, as it is a dopamine analog. It has been used to study the effects of dopamine on behavior, learning, and memory. It has also been used to study the effects of dopamine on addiction and reward pathways. 3-Piperidinylmethyl 2-phenylacetate hydrochloride has also been used in studies to investigate the role of dopamine in the development of Parkinson's disease.
Propriétés
IUPAC Name |
piperidin-3-ylmethyl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(9-12-5-2-1-3-6-12)17-11-13-7-4-8-15-10-13;/h1-3,5-6,13,15H,4,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMYOPRSRWIVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinylmethyl 2-phenylacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



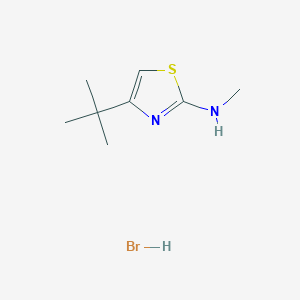

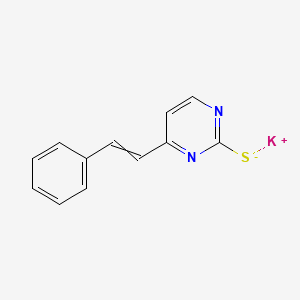
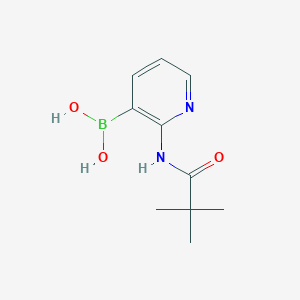
![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)
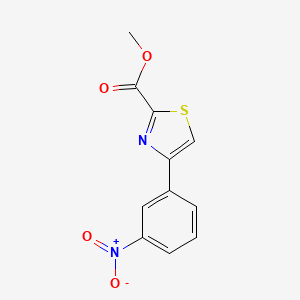

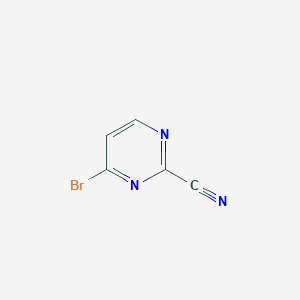
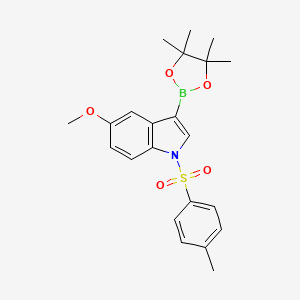
![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)

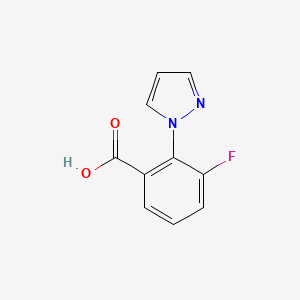
![2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394637.png)
